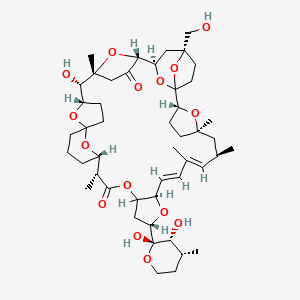

Pectenotoxin 4

Description

Properties

CAS No. |

97560-26-4 |

|---|---|

Molecular Formula |

C47H70O15 |

Molecular Weight |

875 g/mol |

IUPAC Name |

(2R,5R,7R,8E,10E,12R,14S,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |

InChI |

InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34?,35+,36+,37-,38-,39+,40-,42+,43+,44+,45?,46?,47+/m0/s1 |

InChI Key |

KJWMGLBVDNMNQW-GIUXHGRCSA-N |

SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

Isomeric SMILES |

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2CC3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |

Canonical SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

Synonyms |

pectenotoxin 4 pectenotoxin-4 PTX4 |

Origin of Product |

United States |

Taxonomic and Ecological Origins of Pectenotoxin 4

Primary Producer Organisms: Dinoflagellate Genera and Species

The parent compounds that lead to the formation of Pectenotoxin (B1142415) 4 are produced by various species of dinoflagellates. These microscopic, single-celled organisms are a key component of marine phytoplankton.

The production of pectenotoxins is exclusively attributed to dinoflagellates of the genus Dinophysis. nih.gov Several species within this genus have been identified as producers of Pectenotoxin-2 (PTX2), the primary precursor to a range of other pectenotoxin analogs, including PTX4.

Key Dinophysis species responsible for the production of the precursor pectenotoxins include:

Dinophysis acuminata : This species is frequently associated with shellfish toxicity and has been identified as a producer of PTX2. nih.gov

Dinophysis acuta : Another significant producer of pectenotoxins, contributing to the contamination of shellfish in various regions.

Dinophysis fortii : Recognized as a primary source of pectenotoxins, particularly in Japanese waters.

Dinophysis caudata : This species is also a known producer of PTX2. researchgate.net

Dinophysis miles : Studies have shown a strong correlation between the abundance of D. miles and the levels of PTX2 and its derivatives in the water. nih.gov

Dinophysis norvegica : Implicated in the production of pectenotoxins in European waters.

Dinophysis sacculus : Often found alongside D. acuminata during toxic events. nih.gov

It is important to note that the specific toxin profile and concentration can vary significantly between different strains of the same Dinophysis species and are influenced by environmental conditions.

Pectenotoxin-producing Dinophysis species are globally distributed, inhabiting temperate, and tropical coastal and oceanic waters. Their presence has been documented in numerous marine environments around the world, leading to shellfish contamination events in these regions.

| Geographic Region | Associated Dinophysis Species |

| Europe | D. acuminata, D. acuta, D. norvegica, D. sacculus |

| Asia (Japan, China) | D. fortii, D. acuminata |

| North America | D. acuminata, D. acuta |

| South America | D. acuminata |

| New Zealand | D. acuta, D. acuminata |

| Indonesia | D. miles, D. caudata, D. acuminata nih.gov |

The widespread distribution of these dinoflagellates underscores the global potential for pectenotoxin contamination in shellfish.

Secondary Accumulation and Biotransformation in Marine Organisms

Pectenotoxin 4 is formed as a result of the accumulation and subsequent metabolic alteration of other pectenotoxins within marine organisms, particularly bivalve molluscs.

Bivalve molluscs, such as scallops, mussels, and clams, are filter-feeders that consume phytoplankton from the water column. When blooms of toxin-producing Dinophysis species occur, these shellfish can accumulate significant concentrations of pectenotoxins in their tissues. The toxins are primarily concentrated in the digestive gland, also known as the hepatopancreas. fao.org

The accumulation of pectenotoxins in bivalves is not a simple linear process. It is influenced by a variety of factors, including:

The density of toxic Dinophysis cells in the water.

The filtration rate of the specific bivalve species.

Environmental conditions such as water temperature and salinity.

Different species of bivalves exhibit varying capacities to accumulate and eliminate these toxins. For instance, some studies have observed the presence of pectenotoxins in oysters and clams, but not in mussels from the same area. nih.gov

Once ingested by shellfish, the primary pectenotoxin, PTX2, undergoes biotransformation into a series of other pectenotoxin analogs. This compound is a product of this metabolic cascade. The biotransformation process involves enzymatic reactions within the shellfish.

The metabolic pathway leading to the formation of this compound is as follows:

Oxidation of PTX2 to PTX1 : The initial step is the oxidation of the C-43 methyl group of Pectenotoxin-2 (PTX2) in the digestive gland of the shellfish. This reaction results in the formation of Pectenotoxin-1 (PTX1), which is an alcohol form of the toxin.

Isomerization of PTX1 to PTX4 : this compound (PTX4) is a spiroketal isomer of Pectenotoxin-1 (PTX1). This isomeric transformation occurs within the shellfish.

Both PTX1 and PTX4 have been isolated from mussels and scallops, confirming that these bivalves possess the necessary enzymatic machinery for these biotransformation steps. The specific enzymes involved in these transformations can vary between different bivalve species, leading to different profiles of pectenotoxin derivatives. For example, in Japanese scallops (Patinopecten yessoensis), PTX2 is primarily metabolized through oxidation to PTX1, PTX3 (an aldehyde), and PTX6 (a carboxylic acid).

| Precursor Toxin | Metabolic Process | Resulting Derivative | Chemical Modification |

|---|---|---|---|

| Pectenotoxin-2 (PTX2) | Oxidation | Pectenotoxin-1 (PTX1) | Formation of an alcohol at C-43 |

| Pectenotoxin-1 (PTX1) | Isomerization | Pectenotoxin-4 (PTX4) | Spiroketal rearrangement |

Environmental Occurrence Patterns and Detection in Seawater

The direct detection of this compound in seawater is not a common practice, as it is a metabolic product formed within shellfish. However, the presence of its precursor, PTX2, in seawater is a key indicator of the potential for shellfish to become contaminated with a range of pectenotoxin derivatives, including PTX4.

The occurrence of PTX2 in the marine environment is linked to blooms of Dinophysis species. Monitoring programs often utilize techniques such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to detect and quantify lipophilic toxins like PTX2 in both phytoplankton and seawater samples. nih.gov

A technique known as Solid Phase Adsorption Toxin Tracking (SPATT) has been effectively used to monitor for the presence of lipophilic marine toxins in seawater. nih.gov This method uses a resin to absorb dissolved toxins over time, providing an integrated measure of toxin presence in the water column. Studies using SPATT have successfully detected PTX2 in various marine environments, confirming its release from producing organisms into the surrounding water. nih.govnoaa.gov The detection of PTX2 in seawater serves as an early warning for potential shellfish contamination and the subsequent formation of derivatives like PTX4.

Pectenotoxin 4 Structural Elucidation and Chemical Characterization

Advanced Spectroscopic Methodologies for Structure Determination

The determination of the complex structure of Pectenotoxin (B1142415) 4 has been achieved through the application of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Pectenotoxin 4 Analysis

NMR spectroscopy has been instrumental in defining the precise atomic connectivity and stereochemistry of PTX4. acs.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to piece together the intricate carbon skeleton and the placement of various functional groups. rsc.orgacs.org

Detailed analysis of ¹H and ¹³C NMR data for PTX4, and comparison with its isomers, has been crucial. acs.orgnih.gov For instance, specific chemical shifts and coupling constants (JHH) provide insights into the relative stereochemistry of the molecule. acs.org One-dimensional TOCSY and selective ROESY/NOESY experiments have further helped in establishing long-range correlations and spatial proximities between protons, which is vital for confirming the three-dimensional structure. acs.org The synthesis of fragments of PTX4, such as the C1–C19 sector, has also relied heavily on 500 MHz ¹H NMR spectroscopy for stereochemical assignments. nih.gov

Mass Spectrometry Techniques in this compound Structural Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has been a powerful tool for the identification and characterization of PTX4. mdpi.comresearchgate.netcapes.gov.br Electrospray ionization (ESI) is a commonly used method, often operating in the positive ionization mode to detect pectenotoxins. mdpi.comchrom-china.com

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, providing a high degree of selectivity and sensitivity for toxin detection. mdpi.commdpi.com For instance, the multiple reaction monitoring (MRM) mode allows for the specific detection of PTX analogues in complex matrices like shellfish extracts. mdpi.commdpi.com The fragmentation patterns observed in MS/MS spectra are characteristic of the molecule's structure and have been used to confirm the identity of PTX4 and its isomers. researchgate.netcapes.gov.br

Stereochemical Aspects: Spiroketal Isomerism Research

A key feature of this compound's structure is its stereochemistry, particularly at the C7 position, which defines its relationship with other pectenotoxins.

Acid-Catalyzed Chemical Interconversion Studies and Artifact Formation (e.g., Pectenotoxin 8, Pectenotoxin 9)

Research has shown that the spiroketal system in pectenotoxins can undergo acid-catalyzed interconversion. acs.orgresearchgate.netcapes.gov.br When PTX1 is treated with acid, it can epimerize at the C7 position to form PTX4. acs.orgnih.govresearchgate.net Further exposure to acidic conditions can lead to the formation of other isomers, known as artifacts, including Pectenotoxin 8 (PTX8). acs.orgnih.govresearchgate.netcapes.gov.br PTX8 is an isomer of PTX4. food.gov.uk Similarly, acid treatment of Pectenotoxin 6 (PTX6) leads to the formation of its 7-epi isomer, Pectenotoxin 7 (PTX7), and subsequently the artifact Pectenotoxin 9 (PTX9). acs.orgnih.govresearchgate.netcapes.gov.br These studies are crucial for understanding the potential for toxin transformation in both environmental samples and during analytical procedures. researchgate.net The interconversion involves the rearrangement of the spiroketal system, which can result in isomers with different ring sizes for the B-ring of the molecule. mpi.govt.nzresearchgate.net

Structural Elucidation of this compound Analogues and Derivatives

The broader family of pectenotoxins includes several analogues and derivatives, the structures of which have also been determined. PTX2 is considered a primary precursor from which other analogues are formed through metabolic processes in shellfish. nih.govfood.gov.uk Oxidation of the methyl group at C-43 in PTX2 can yield the corresponding alcohol (PTX1), aldehyde (PTX3), and carboxylic acid (PTX6). food.gov.uk Consequently, PTX4, being the 7-epi isomer of PTX1, is structurally closely related to this metabolic series. fao.org Other known analogues include Pectenotoxin 11 (PTX11), which is a hydroxylated derivative of PTX2, and seco acid derivatives like PTX2 seco acid (PTX2SA) and 7-epi-PTX2SA, where the macrolactone ring is opened. acs.orgoup.com The characterization of these analogues provides a more complete picture of the structural diversity within the pectenotoxin family. mdpi.com

Table of Pectenotoxin Analogues and their Key Structural Features

| Compound Name | Parent Compound | Key Structural Modification | Reference |

|---|---|---|---|

| Pectenotoxin 1 (PTX1) | Pectenotoxin 2 | CH₂OH at C-43, 7R configuration | fao.orgfood.gov.uk |

| Pectenotoxin 2 (PTX2) | - | CH₃ at C-43, 7R configuration | fao.org |

| Pectenotoxin 3 (PTX3) | Pectenotoxin 2 | CHO at C-43, 7R configuration | fao.orgfood.gov.uk |

| This compound (PTX4) | Pectenotoxin 1 | 7S configuration (epi-PTX1) | fao.org |

| Pectenotoxin 6 (PTX6) | Pectenotoxin 2 | COOH at C-43, 7R configuration | fao.orgfood.gov.uk |

| Pectenotoxin 7 (PTX7) | Pectenotoxin 6 | 7S configuration (epi-PTX6) | fao.orgfood.gov.uk |

| Pectenotoxin 8 (PTX8) | This compound | Acid-catalyzed isomer | acs.orgfood.gov.uk |

| Pectenotoxin 9 (PTX9) | Pectenotoxin 7 | Acid-catalyzed isomer | acs.orgfood.gov.uk |

| Pectenotoxin 11 (PTX11) | Pectenotoxin 2 | Hydroxylated at C-34 | acs.org |

| Pectenotoxin 2 seco acid (PTX2SA) | P-ectenotoxin 2 | Hydrolyzed lactone ring | oup.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Pectenotoxin 1 (PTX1) |

| Pectenotoxin 2 (PTX2) |

| Pectenotoxin 3 (PTX3) |

| This compound (PTX4) |

| Pectenotoxin 6 (PTX6) |

| Pectenotoxin 7 (PTX7) |

| Pectenotoxin 8 (PTX8) |

| Pectenotoxin 9 (PTX9) |

| Pectenotoxin 11 (PTX11) |

| Pectenotoxin 2 seco acid (PTX2SA) |

Cellular and Molecular Mechanisms of Action of Pectenotoxin 4

Cytoskeletal Dynamics Perturbation Research

The interaction between pectenotoxins and the actin cytoskeleton is the principal driver of their cellular toxicity. nih.gov This interaction disrupts the delicate equilibrium of actin polymerization and depolymerization, which is crucial for maintaining cell structure, motility, and division.

Actin Filament Depolymerization Mechanisms

Pectenotoxins are potent disruptors of the actin cytoskeleton. nih.govfood.gov.uk The fundamental mechanism of action for the PTX group is the binding to actin, which leads to the disorganization and depolymerization of filamentous actin (F-actin). food.gov.uk Research on PTX-2, a precursor to many other analogues, reveals a specific and unique mechanism. nih.gov PTX-2 inhibits actin polymerization by binding to monomeric actin (G-actin) and capping the fast-growing "barbed-end" of the actin filament. nih.gov This capping action prevents the addition of new actin monomers, thereby halting filament elongation. nih.gov This is distinct from other toxins that sever existing filaments; studies show PTX-2 does not sever pre-assembled F-actin. nih.gov The depolymerization of F-actin has been identified as a major toxic event in cells exposed to pectenotoxins, such as the observed effects of PTX-6 in neuroblastoma cells. nih.gov This disruption of actin stress fibers is a shared characteristic among active analogues like PTX-1 and PTX-2. food.gov.uk

Modulation of F-actin/G-actin Balance

A direct consequence of pectenotoxin-induced F-actin depolymerization is a significant shift in the cellular balance between filamentous (F-actin) and globular (G-actin) forms. Studies on hepatocytes exposed to PTX-1, PTX-2, and Pectenotoxin-11 (PTX-11) demonstrated a marked decrease in cellular F-actin levels, which was directly associated with a clear increase in the G-actin pool. nih.gov This alteration of the F-actin/G-actin equilibrium disrupts numerous cellular functions that depend on the controlled assembly and disassembly of the actin cytoskeleton. nih.gov The ability to shift this balance is dependent on the structural integrity of the toxin; for instance, PTX-2 seco acid (PTX-2SA), which has a broken lactone ring, fails to alter F- or G-actin levels, highlighting the importance of this chemical feature for toxicity. nih.govkarger.com

| Pectenotoxin (B1142415) Analogue | Cell Line | Effect on F-actin | Effect on G-actin | Reference |

| PTX-1, PTX-2, PTX-11 | Clone 9 (Rat Hepatocyte) | Marked Decrease | Clear Increase | nih.gov |

| PTX-1, PTX-2, PTX-11 | Primary Rat Hepatocytes | Decrease (Disruption) | No Significant Change | nih.gov |

| PTX-6 | Neuroblastoma Cells | Dose-dependent Decrease | Not specified | nih.gov |

| PTX-2SA | Clone 9, Primary Rat Hepatocytes | No Effect | No Effect | nih.govkarger.com |

Specific Interaction with Actin Subdomains (e.g., Subdomain 4)

The molecular interaction between pectenotoxins and actin has been elucidated through structural studies, primarily with PTX-2. X-ray crystallography of a PTX-2-actin complex revealed that the toxin binds to a novel site on G-actin, engaging with a region located between subdomains 1 and 3. nih.gov This binding position is on the opposite face of actin relative to the binding sites of several other known filament-destabilizing toxins. nih.gov The interaction at this site is thought to disrupt the key lateral contacts an actin monomer would make within a filament, which explains the barbed-end capping mechanism. nih.gov

However, it is worth noting that some literature suggests an interaction with subdomain 4. While detailed crystallographic evidence points to the subdomain 1 and 3 binding site, the possibility of interactions influencing other subdomains or differing mechanisms for other PTX analogues cannot be entirely ruled out and may represent an area for further research. nih.gov

Microtubule Disassembly Studies

While the primary target of pectenotoxins is the actin cytoskeleton, some effects on other cytoskeletal components have been observed. Research on primary cultures of chick embryo hepatocytes showed that PTX-1 induced a loss in the number and radial arrangement of microtubules. food.gov.uk This suggests that, at least for certain analogues like PTX-1, the toxic effects may extend beyond actin to perturb the microtubule network, which is also critical for cell structure and division. food.gov.uk

Cellular Morphological Alterations in In Vitro Models

The profound disruption of the cytoskeleton by pectenotoxins manifests as significant changes in cell morphology. These alterations are a direct visual consequence of the underlying molecular events.

Induction of Cell Shrinkage and Vacuolization

A hallmark of pectenotoxin-induced cytotoxicity in vitro is the development of distinct morphological changes, including cell shrinkage and the formation of vacuoles. food.gov.ukfao.org Studies have demonstrated that the perturbation of the actin cytoskeleton is the likely molecular basis for cellular vacuolization. food.gov.ukfood.gov.uk

In vitro experiments using various cell lines have consistently shown these effects. For example, PTX-1 caused the formation of small grooves on the cell surface and vacuoles in the cytoplasm of isolated rat hepatocytes. food.gov.ukfao.org Similarly, PTX-2 induced rapid morphological changes in a rat enteric glial cell line, causing significant cell shrinkage at nanomolar concentrations. food.gov.ukmdpi.com These morphological changes can differ in severity between cell types, with some studies noting that immortalized cancer-like cell lines show more pronounced alterations than primary cells. nih.gov

| Pectenotoxin Analogue | Cell Model | Observed Morphological Changes | Reference |

| PTX-1 | Isolated Rat Hepatocytes | Small grooves on cell surface, cytoplasmic vacuoles, cell membrane invagination. | food.gov.ukfao.org |

| PTX-2 | Rat Enteric Glial Cells (CRL2690) | Cell shrinkage, neurite atrophy. | food.gov.ukmdpi.com |

| PTX-1, PTX-2, PTX-11 | Rat Hepatocyte Line (Clone 9) | Clear change in cell shape, rounding upon prolonged exposure. | nih.gov |

| PTX-6 | Rabbit Intestinal Cells | Disruption of brush border actin cytoskeleton without altering columnar cell shape. | biologists.com |

Effects on Cell Polarity and Neurite Atrophy

Pectenotoxins are known to induce rapid and significant morphological changes in various cell types. This is a direct consequence of their ability to depolymerize F-actin filaments, which are crucial for maintaining cell structure and polarity. In studies involving the rat enteric glial cell (EGC) line, treatment with PTX2, a closely related analogue of PTX4, led to observable cell shrinkage at concentrations of 4 nM and higher. food.gov.uk Furthermore, at concentrations of 16 nM and above, neurite atrophy was observed. food.gov.uk This atrophy, or wasting away of neurites, which are projections from the cell body of a neuron, underscores the critical role of a stable actin cytoskeleton in maintaining neuronal morphology and function. The disruption of actin filaments by pectenotoxins leads to a loss of structural integrity, resulting in these pronounced changes in cell shape and the retraction of cellular processes.

Apoptosis Induction Pathways Research

Pectenotoxins are potent inducers of apoptosis, or programmed cell death, in a variety of cell lines. nih.gov Research indicates that this process is initiated by the disruption of the actin cytoskeleton, which in turn activates intrinsic, or mitochondrial-mediated, apoptotic pathways. food.gov.uk The induction of apoptosis by pectenotoxins appears to be more pronounced in tumor cells compared to their normal counterparts, which has spurred interest in their potential as templates for anticancer drug development. nih.gov

Intrinsic Mitochondrial Pathway Investigations

The intrinsic pathway of apoptosis is a major route through which cells undergo programmed cell death in response to cellular stress. Research on pectenotoxins, particularly PTX2, has provided direct evidence for the activation of this pathway. food.gov.uk The disruption of the actin cytoskeleton by these toxins is a key initiating event. food.gov.uk This leads to a loss of mitochondrial membrane potential (MMP), a critical event in the intrinsic pathway. spandidos-publications.com The loss of MMP is associated with the increased permeability of the outer mitochondrial membrane, which allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. researchgate.netnih.gov This release is a pivotal step that commits the cell to apoptosis. Studies have shown that in p53-deficient Hep3B cells, PTX2 treatment resulted in a time-dependent loss of MMP, which was not observed in p53-wild-type HepG2 cells, suggesting a potential role for p53 status in modulating the apoptotic response to pectenotoxins. spandidos-publications.com

Caspase Activation Studies

The activation of caspases, a family of cysteine proteases, is a central feature of apoptosis. Pectenotoxin-induced apoptosis is characterized by the activation of a cascade of these enzymes. Studies on PTX2 have demonstrated the proteolytic activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3. spandidos-publications.com Caspase-9 activation is a hallmark of the intrinsic mitochondrial pathway, occurring after the release of cytochrome c. nih.govmdpi.com Caspase-8 activation, while typically associated with the extrinsic death receptor pathway, can also be engaged in some contexts and can contribute to the amplification of the apoptotic signal. spandidos-publications.commdpi.com

The activation of caspase-3 is a critical downstream event, as it is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. spandidos-publications.com In studies with rat enteric glial cells, PTX2 was shown to cause a concentration-dependent increase in active caspase-3. food.gov.uk Furthermore, the use of a specific caspase-3 inhibitor, z-DEVD-fmk, was able to prevent PTX2-induced apoptosis in Hep3B cells, confirming the crucial role of this enzyme in the execution of the apoptotic program. spandidos-publications.com

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic mitochondrial pathway of apoptosis, comprising both pro-apoptotic and anti-apoptotic members. nih.gov The balance between these opposing factions determines the fate of the cell. Research has shown that pectenotoxins modulate the expression of these proteins to favor apoptosis. spandidos-publications.com

In p53-deficient Hep3B cells, treatment with PTX2 led to a significant down-regulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. spandidos-publications.comacs.org Concurrently, the expression of the pro-apoptotic protein Bax was markedly up-regulated. spandidos-publications.comacs.org This shift in the Bax/Bcl-2 and Bax/Bcl-xL ratios is a critical factor in promoting the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. spandidos-publications.com The down-regulation of anti-apoptotic Bcl-2 family members and the up-regulation of pro-apoptotic ones are key mechanisms by which pectenotoxins drive cells towards apoptosis. researchgate.net

DNA Damage Mechanisms (e.g., γH2AX Marker Studies)

Pectenotoxins have been found to induce DNA damage, specifically double-strand breaks (DSBs). A key marker for the presence of DSBs is the phosphorylation of the histone variant H2AX, resulting in γH2AX. mdpi.com This phosphorylation event serves as an early signal in the DNA damage response, recruiting repair proteins to the site of the break. nih.gov

Studies on rat enteric glial cells have demonstrated that PTX2 treatment leads to a significant increase in γH2AX levels at concentrations of 16 nM and above. food.gov.uk This indicates that pectenotoxins can cause breaks in both strands of the DNA molecule. The formation of γH2AX foci is a sensitive indicator of genotoxic stress and highlights another important aspect of the cellular toxicity of pectenotoxins. mdpi.com

Advanced Analytical Methodologies for Pectenotoxin 4 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of pectenotoxins due to its high sensitivity and specificity. researchgate.netcabidigitallibrary.org This technique allows for the effective separation, identification, and quantification of these toxins in complex matrices such as shellfish tissue. food.gov.ukresearchgate.net

Quantitative and Qualitative Analysis of Pectenotoxin (B1142415) 4 and its Analogues

LC-MS/MS methods are extensively used for both the qualitative screening and quantitative determination of PTX4 and its related compounds. researchgate.netnih.gov These methods typically involve extracting the toxins from the sample matrix, often with a methanol-water mixture, followed by a cleanup step to remove interfering substances. cabidigitallibrary.orgresearchgate.net The analysis is commonly performed using a reversed-phase liquid chromatography column, which separates the different toxin analogues based on their polarity. canada.ca

For quantitative analysis, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov This involves monitoring specific precursor-to-product ion transitions for each target analyte. For instance, in the analysis of PTX2, a common analogue, a transition of m/z 876.5 → 823.5 is often monitored. nih.gov Calibration curves are generated using certified reference standards to ensure accurate quantification. cefas.co.uk The development of these methods has enabled the detection of pectenotoxins at very low concentrations, often in the micrograms per kilogram (µg/kg) range. food.gov.uk

Several studies have validated LC-MS/MS methods for a range of lipophilic marine toxins, including pectenotoxins, in various shellfish species like mussels, oysters, and cockles. canada.canih.gov These validation studies assess parameters such as linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the method for official control purposes. nih.govmdpi.com

Table 1: Example of LC-MS/MS Parameters for Pectenotoxin Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 80 V |

| Desolvation Temperature | 250°C |

| MRM Transition (PTX2) | m/z 876.5 → 823.5 |

| MRM Transition (PTX2 SA) | m/z 894.5 → 823.5 |

| Data derived from a study on Pectenotoxin profiles in the Yellow Sea. nih.gov |

Development of Techniques for Isomer Differentiation

A significant challenge in pectenotoxin analysis is the differentiation of isomers, which have the same mass but different spatial arrangements of atoms. researchgate.net Pectenotoxin 4 (PTX4) and Pectenotoxin 7 (PTX7) are spiroketal stereoisomers of Pectenotoxin 1 (PTX1) and Pectenotoxin 6 (PTX6), respectively. fao.org The acid-catalyzed inter-conversion of these spiroketal isomers has been studied using LC-MS/MS. researchgate.net

Advanced chromatographic techniques are essential for separating these isomers. High-resolution liquid chromatography, often utilizing columns with smaller particle sizes or core-shell technology, can improve peak separation and allow for the baseline resolution of closely related isomers. bohrium.com The choice of mobile phase composition is also critical; for example, using an aqueous acetonitrile (B52724) mobile phase with ammonium (B1175870) formate (B1220265) and formic acid on a C8-silica reversed-phase column has been shown to effectively separate spiroketal stereoisomers of PTX1 and PTX6. researchgate.net

Solid Phase Adsorption Toxin Tracking (SPATT) for Environmental Monitoring

Solid Phase Adsorption Toxin Tracking (SPATT) is a valuable and cost-effective tool for monitoring dissolved toxins in aquatic environments. ucsc.eduaffinisep.com It serves as an early warning system for the presence of toxin-producing harmful algal blooms (HABs). attogene.com SPATT samplers consist of a solid sorbent material, such as HP20 resin, enclosed in a mesh bag that is deployed in the water body for a specific period, typically ranging from 24 hours to several weeks. attogene.com

This passive sampling method simulates the accumulation of toxins in filter-feeding organisms like bivalve mollusks. affinisep.com It provides a time-integrated measure of the bioavailable fraction of toxins in the water column, capturing ephemeral toxic events that might be missed with traditional discrete water sampling (grab samples). ucsc.eduattogene.com SPATT has been successfully used to detect a wide range of marine toxins, including pectenotoxins. ucsc.eduattogene.comepa.gov

Following deployment, the toxins are extracted from the resin and analyzed, typically by LC-MS/MS. affinisep.comawi.de Studies have demonstrated the effectiveness of SPATT in detecting pectenotoxins like PTX2 and its seco acid derivatives in various marine environments, even when the causative phytoplankton are present at low concentrations. nih.govawi.de

Development and Characterization of this compound Reference Materials and Standards

The availability of high-quality reference materials and standards is fundamental for the accurate quantification and quality control of pectenotoxin analysis. fao.org Certified reference materials (CRMs) are particularly important for method validation and ensuring the comparability of results between different laboratories. europa.eu

Several organizations, such as the National Research Council of Canada (NRC), produce and distribute certified reference materials for a variety of marine toxins, including pectenotoxins. aesan.gob.eslgcstandards.com These are typically available as solutions of purified toxins at a certified concentration. aesan.gob.eslgcstandards.com For example, a certified reference material for Pectenotoxin-2 (CRM-PTX2) is available as a solution in methanol. aesan.gob.esaesan.gob.es

In addition to single-toxin solutions, matrix reference materials, such as freeze-dried shellfish tissue containing a known concentration of toxins, are also being developed. europa.eu These materials are invaluable as they allow laboratories to assess the entire analytical procedure, including the extraction efficiency from a complex matrix. A freeze-dried mussel tissue CRM (CRM-FDMT1) has been produced with certified values for multiple toxin groups, including pectenotoxin 2. europa.eu The development of such multi-toxin CRMs is a significant step forward for quality assurance in phycotoxin monitoring programs. europa.eu

Method Validation and Interlaboratory Study Protocols for Pectenotoxin Analysis

To ensure the reliability and consistency of analytical results for regulatory purposes, it is crucial that methods for pectenotoxin analysis are thoroughly validated and subjected to interlaboratory studies. nih.govfao.org Method validation involves assessing a range of performance characteristics, including selectivity, linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (repeatability and reproducibility). mdpi.combohrium.com

International bodies and regulatory authorities provide guidelines for the validation of analytical methods. For instance, the European Union has established performance criteria for methods used in the official control of lipophilic marine toxins. food.gov.uk

Interlaboratory studies, also known as proficiency tests, are a key component of quality assurance. In these studies, multiple laboratories analyze the same samples, and their results are compared. researchgate.netnih.gov This allows for an assessment of the method's reproducibility and helps to identify any potential biases or issues. Successful participation in interlaboratory studies demonstrates a laboratory's competence in performing the analysis. Several interlaboratory studies have been conducted for the analysis of lipophilic marine toxins, including pectenotoxins, using LC-MS/MS, confirming the suitability of the method for official control. researchgate.netnih.gov

Synthetic Approaches and Chemical Biology of Pectenotoxin 4

Total Synthesis Strategies for Pectenotoxin (B1142415) 4 and Related Analogues

The synthesis of pectenotoxins is a complex undertaking that has spurred the development of novel synthetic methods. To date, only a few total syntheses of these macrolides have been completed, highlighting the significant challenges they pose. researchgate.netrsc.org The first total synthesis of PTX4 was accomplished by Evans and colleagues in 2002, a landmark achievement in the field of natural product synthesis. rsc.orgrsc.org

The Evans strategy for PTX4 involved a convergent approach, assembling the molecule from several key fragments. An overview of synthetic studies reveals that most approaches, including the one by Evans, dissect the molecule into manageable subunits, such as the ABC ring system, the CDE fragment, and the FG ring system, which are synthesized independently before being coupled together. rsc.orgrsc.org

Several research groups have contributed to the synthetic efforts towards pectenotoxins, each employing unique strategies for fragment construction and coupling.

Evans' Total Synthesis of PTX4: This convergent synthesis was a benchmark, establishing a viable pathway to the complex core of PTX4 and its analogue PTX8. rsc.orgscielo.br The strategy relied on the careful orchestration of fragment couplings to assemble the macrocycle.

Donohoe's Approach to the CDE Fragment: The Donohoe group has focused on the synthesis of the CDE ring fragment of PTX4. Their strategy utilizes a rhodium-catalyzed vinyl group 1,4-conjugate addition as a key carbon-carbon bond-forming step to unite the C and E ring precursors. researchgate.netrsc.org This is followed by a Sharpless Asymmetric Dihydroxylation and an acid-catalyzed cyclization to form the desired bicyclic ketal. rsc.orgrsc.org

Williams' Spirodiepoxide Strategy: The Williams group has developed a novel strategy for constructing the C-ring and the C1-C19 sector of PTX4. nih.govrutgers.edu This approach is centered around the use of a spirodiepoxide intermediate, generated from a functionalized allene (B1206475), which undergoes a cascade of reactions to form the fully substituted tetrahydrofuran (B95107) C-ring. nih.govacs.org They also reported a spirodiepoxide-based strategy for the A-B ring system. rutgers.eduacs.org

Other Fragment Syntheses: Before the first total synthesis, various groups reported syntheses of different fragments. For instance, Murai and co-workers published the first synthesis of the FG ring fragment in 1997. rsc.org Other groups, including those of Micalizio, Roush, and Paquette, have also developed approaches to different segments of the pectenotoxin structure. rsc.org

These diverse strategies underscore the complexity of PTX4 and the ingenuity required to achieve its synthesis. The development of these routes has not only provided access to these rare natural products but has also driven innovation in synthetic organic chemistry.

Table 1: Key Strategies in the Synthesis of Pectenotoxin 4 Fragments

| Fragment | Research Group | Key Synthetic Strategy | Reference(s) |

|---|---|---|---|

| Total Synthesis | Evans | Convergent fragment coupling | rsc.orgrsc.org |

| CDE Ring Fragment | Donohoe | Rhodium-catalyzed 1,4-vinyl addition, Sharpless Asymmetric Dihydroxylation | researchgate.netrsc.orgrsc.org |

| C1-C19 Sector (C-Ring) | Williams | Allene spirodiepoxidation/C-ring formation cascade | nih.govacs.org |

| A-B Ring System | Williams | Spirodiepoxide-based strategy | rutgers.eduacs.org |

| FG Ring Fragment | Murai & Fujiwara | First reported synthesis of this fragment | rsc.org |

Asymmetric Synthesis Methodologies for this compound Precursors and Full Synthesis

Controlling the numerous stereocenters within the PTX4 molecule is a critical aspect of its total synthesis. Various asymmetric synthesis methodologies have been employed to install the correct stereochemistry in the precursors and during the full synthesis.

Asymmetric Aldol (B89426) Reactions: The Evans asymmetric aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is a widely used and reliable method for establishing stereochemistry and has been a foundational approach in the synthesis of polyketide natural products like pectenotoxins. researchgate.net In their total synthesis of PTX4, the Evans group specifically used an enantioselective tin(II)-catalyzed Mukaiyama aldol reaction between a silyl (B83357) enol ether and a glyoxylate (B1226380) to construct the C8-C11 fragment with high enantiomeric excess. scielo.br

Sharpless Asymmetric Dihydroxylation (SAD): The Donohoe group's synthesis of the CDE ring fragment of PTX4 crucially employed a stereoselective Sharpless Asymmetric Dihydroxylation. researchgate.netrsc.org This reaction was used on a 1,1-disubstituted homoallylic alcohol, and the choice of the chiral ligand ((DHQD)₂PHAL) was critical for achieving the desired facial selectivity, leading to the correct stereochemistry for the subsequent cyclization to the nih.govrutgers.edu-bicyclic ketal system. rsc.orgrsc.org

Asymmetric Epoxidation and Propargylation: The synthetic route developed by the Williams group for the C1-C19 fragment of PTX4 incorporated several asymmetric transformations. nih.govacs.org The synthesis of the C11-C19 subunit began with an asymmetric epoxidation of an allylic alcohol. nih.govacs.org A subsequent key step was the highly diastereoselective propargylation of an epoxy aldehyde, which was compatible with multiple protecting groups and established a crucial stereocenter. nih.govacs.org

Spirodiepoxidation: The Williams strategy also relies on the stereospecificity of the allene spirodiepoxidation reaction, where the configuration of the allene precursor dictates the stereochemical outcome of the resulting C-ring system. nih.gov

These methodologies represent powerful tools in the arsenal (B13267) of synthetic chemists, enabling the precise construction of complex, stereochemically rich molecules like this compound.

Table 2: Asymmetric Methodologies in this compound Synthesis

| Methodology | Application in PTX4 Synthesis | Research Group | Reference(s) |

|---|---|---|---|

| Enantioselective Aldol Reaction | Synthesis of the C8-C11 fragment | Evans | scielo.br |

| Sharpless Asymmetric Dihydroxylation | Synthesis of the CDE ring fragment | Donohoe | researchgate.netrsc.orgrsc.org |

| Asymmetric Epoxidation | Synthesis of the C11-C19 fragment precursor | Williams | nih.govacs.org |

| Diastereoselective Propargylation | Synthesis of the C11-C19 fragment | Williams | nih.govacs.org |

Use of Pectenotoxins as Chemical Probes for Actin Cytoskeleton Research

Beyond the interest in their chemical synthesis, pectenotoxins serve as valuable molecular probes for investigating the complex dynamics of the cellular actin cytoskeleton. nih.govmdpi.com The actin cytoskeleton is fundamental to numerous cellular processes, and molecules that can precisely modulate its function are indispensable tools in cell biology. nih.gov

The primary molecular target of pectenotoxins is actin. nih.govresearchgate.net X-ray crystallography studies have revealed that PTX2 binds to a novel site on the G-actin monomer, between subdomains 1 and 3. nih.govrcsb.org The binding of pectenotoxin to G-actin forms a complex that then caps (B75204) the barbed (fast-growing) end of actin filaments (F-actin). nih.govnih.gov This capping action prevents the addition of further actin monomers, thereby inhibiting filament elongation. nih.gov

This mechanism of action is unique among actin-targeting toxins. While many other toxins disrupt actin filaments by severing them or sequestering monomers, pectenotoxins primarily act as capping agents without causing significant severing. nih.govrcsb.org This distinct activity allows researchers to dissect specific aspects of actin dynamics.

The ability of pectenotoxins to disrupt the F-actin/G-actin equilibrium in cells makes them useful for:

Studying Actin Dynamics: By perturbing the actin cytoskeleton in a specific manner, pectenotoxins help to elucidate the role of actin polymerization in processes like cell motility, morphogenesis, and cytokinesis. mdpi.com

Investigating Apoptosis: Disruption of the actin cytoskeleton by agents like PTX2 has been shown to trigger the intrinsic mitochondrial apoptotic pathway. food.gov.uk This makes pectenotoxins useful probes for studying the link between cytoskeletal integrity and programmed cell death.

Distinguishing from Other Toxins: The unique binding site and mechanism of pectenotoxins distinguish them from other classes of marine toxins, providing a molecular basis for their distinct toxicological profiles. food.gov.uk

The potent and specific interaction with actin has established the pectenotoxin family as important chemical probes in cytoskeletal research, with potential applications in exploring new therapeutic avenues, particularly in cancer research where the cytoskeleton is a key target. nih.govnih.gov

Structure-Activity Relationship Studies through Synthetic Analogues

Understanding the relationship between the structure of pectenotoxins and their biological activity is crucial for predicting the toxicity of new analogues and for designing novel compounds with improved pharmacological properties. nih.gov Studies using both naturally occurring and synthetic analogues have provided significant insights.

The crystal structure of the PTX2-actin complex serves as an excellent model for rationalizing the observed structure-activity relationships (SAR). nih.govrcsb.org Key findings from SAR studies include:

The Intact Lactone Ring: The macrolide lactone ring is essential for activity. Studies comparing PTX2 with its hydrolyzed, open-ring form, pectenotoxin-2 seco acid (PTX-2SA), have shown that PTX-2SA has no effect on the actin cytoskeleton. nih.govacs.org This indicates that the closed macrocyclic structure is a critical determinant for actin binding and disruption.

Side Chain Oxidation: The oxidation state of the side chain influences cytotoxicity. For example, the relative cytotoxicity of several analogues has been determined to be PTX2 > PTX1 > PTX6. researchgate.net These differences relate to modifications on the side chain attached to the macrolide core.

Role of the CDEF-Tetracycle: To probe the functional importance of different parts of the molecule, a simplified synthetic analogue of PTX2 was designed. acs.org This analogue retained key features predicted to be necessary for actin binding but lacked the AB-spiroketal system, which is a known liability. acs.org The finding that this first-generation analogue did not possess the anticancer properties of PTX2 suggests that features within the complex CDEF-tetracycle are of significant molecular importance for its specific cytotoxic activity. acs.org

These studies, combining natural product isolation, synthetic chemistry, and biological evaluation, are progressively building a detailed picture of how the intricate architecture of pectenotoxins translates into their potent biological function.

Table 3: Structure-Activity Relationships of Pectenotoxin Analogues

| Analogue | Key Structural Feature | Effect on Activity | Reference(s) |

|---|---|---|---|

| PTX-2SA | Hydrolyzed lactone ring (seco acid) | Inactive; shows the intact macrolactone is crucial for disrupting the actin cytoskeleton. | nih.govacs.org |

| PTX1 vs. PTX2 | Difference in oxidation at C43 | PTX2 is more cytotoxic than PTX1. | researchgate.net |

| PTX4 vs. PTX1 | Epimers at C7 (spiroketal center) | PTX4 is the 7-epi-isomer of PTX1, leading to different biological profiles. | nih.gov |

| PTX11 | 34S-Hydroxy-PTX2 | Active; disrupts the actin cytoskeleton. | nih.govacs.org |

| Synthetic Analogue | Lacks AB-spiroketal, simplified CDEF region | Lacks the anticancer properties of PTX2, indicating the importance of the natural CDEF-tetracycle. | acs.org |

Comparative Research on Pectenotoxin 4 with Other Marine Biotoxins

Comparative Analysis of Biological Activity in In Vitro Cell Models

The differing mechanisms of action between pectenotoxins and okadaic acid group toxins result in distinct biological activities in in vitro cell models. Pectenotoxins are known to induce apoptosis (programmed cell death) and other cytotoxic effects in various cell lines. food.gov.uknih.gov For instance, studies on rat hepatocytes have shown that pectenotoxins can cause marked depolymerization of F-actin. nih.gov Some pectenotoxins have also demonstrated potent cytotoxicity in human cancer cell lines. nih.gov

Comparative toxicity studies within the pectenotoxin (B1142415) group itself reveal a range of potencies. While several PTX analogues are lethal when administered via intraperitoneal (i.p.) injection in mice, their toxicity levels vary. PTX4 appears to be less acutely toxic than some of its counterparts. food.gov.uk

| Toxin | Acute Toxicity (LD50 in mice, i.p.) |

| Pectenotoxin-1 (PTX1) | Comparable to PTX2, PTX3, and PTX11 |

| Pectenotoxin-2 (PTX2) | 219-411 µg/kg bw |

| Pectenotoxin-3 (PTX3) | Comparable to PTX1, PTX2, and PTX11 |

| Pectenotoxin-4 (PTX4) | 770 µg/kg bw |

| Pectenotoxin-6 (PTX6) | 500 µg/kg bw |

| Pectenotoxin-11 (PTX11) | Comparable to PTX1, PTX2, and PTX3 |

Data sourced from multiple studies. food.gov.uk

In contrast to the hepatotoxicity often associated with pectenotoxins following injection, the okadaic acid group toxins primarily induce intestinal damage in in vitro models, reflecting their diarrheagenic properties. mdpi.com Studies using human intestinal cell lines like Caco-2 have shown that OA and its analogs induce pro-inflammatory responses and apoptosis. mdpi.com

Differential Metabolic Pathways in Marine Organisms Compared to Other Lipophilic Toxins

The biotransformation of pectenotoxins in marine organisms, particularly bivalve mollusks, is another area of distinction. PTX2, produced by Dinophysis algae, is considered a precursor to several other PTX analogues found in shellfish. food.gov.uk The metabolic pathways involve two primary types of reactions:

Oxidation: The C-43 methyl group of PTX2 can be oxidized within the digestive gland of shellfish to produce the alcohol form (PTX1), the aldehyde form (PTX3), and the carboxylic acid form (PTX6). food.gov.uk

Hydrolysis: In many bivalve species, the lactone ring of PTX2 is enzymatically hydrolyzed to form PTX2 seco acid (PTX2SA). This can then undergo epimerization to the more stable 7-epi-PTX2SA. food.gov.uk

While the metabolic pathways for many PTX analogues have been traced back to PTX2, the specific biotransformation route leading to PTX4 in marine organisms is not as well-documented in available research. It is believed that several pectenotoxins are derived from a parent molecule metabolized within the shellfish. frdc.com.au

The metabolism of okadaic acid group toxins also involves biotransformation in shellfish. For example, DTX3 is a group of 7-O-acyl derivatives of OA, DTX1, and DTX2, formed through esterification with various fatty acids. bioone.org These metabolic differences are significant as the toxicity of the metabolites can differ from the parent compound. For instance, PTX2SA has been shown to have low toxicity. acs.org

| Toxin Group | Primary Metabolic Reactions in Shellfish | Key Metabolites |

| Pectenotoxins | Oxidation of the C-43 methyl group of PTX2; Hydrolysis of the lactone ring. food.gov.ukfood.gov.uk | PTX1, PTX3, PTX6, PTX2 seco acid. food.gov.ukfood.gov.uk |

| Okadaic Acid Group | Esterification with fatty acids. bioone.org | DTX3 (acyl-derivatives of OA, DTX1, DTX2). bioone.org |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying PTX4 in marine samples, and how can their sensitivity be validated?

- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for PTX4 detection due to its specificity and sensitivity. Key parameters include:

- Column selection : C18 reversed-phase columns for optimal retention of lipophilic toxins .

- Ionization mode : Electrospray ionization (ESI) in positive mode to enhance PTX4 signal .

- Validation : Calibration curves using certified reference materials (CRMs) and spike-recovery experiments in matrices like shellfish homogenates to assess accuracy (target: 70–120% recovery) .

Q. How do structural modifications in PTX4 influence its bioactivity, and what spectroscopic techniques are critical for structural elucidation?

- Methodology : Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for resolving PTX4’s macrocyclic structure. For bioactivity studies:

- In vitro assays : Use of cytotoxicity assays (e.g., MTT assay) in human hepatoma cells (HepG2) to correlate structural features (e.g., lactone ring conformation) with toxicity .

- Comparative analysis : Compare PTX4 analogs (e.g., PTX2, PTX11) to identify functional groups driving toxicity .

Advanced Research Questions

Q. How can conflicting results on PTX4’s cytotoxic mechanisms be resolved across different experimental models?

- Methodology : Address discrepancies by standardizing variables:

- Cell line selection : Compare primary cells (e.g., human fibroblasts) vs. immortalized lines (e.g., HeLa) to assess model-specific responses .

- Dose-time dependency : Conduct time-course experiments (e.g., 24h vs. 48h exposure) to identify threshold effects .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish biologically significant differences from noise .

Q. What experimental designs are optimal for identifying PTX4’s molecular targets in eukaryotic cells?

- Methodology : Combine proteomics and genetic approaches:

- Affinity purification : Use biotinylated PTX4 analogs to pull down binding partners, followed by LC-MS/MS for protein identification .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss abolishes PTX4 toxicity .

- Validation : Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) to confirm target binding kinetics .

Q. How can researchers mitigate batch-to-batch variability in PTX4 isolation from dinoflagellate cultures?

- Methodology : Implement quality control protocols:

- Culture conditions : Standardize light, temperature, and nutrient parameters (e.g., f/2 medium at 18°C under 12:12 light-dark cycles) to minimize metabolic variability .

- Extraction efficiency : Compare solvent systems (e.g., methanol vs. acetone) for toxin yield and purity via HPLC-UV .

- Metabolomic profiling : Use LC-HRMS to screen for co-eluting contaminants that may interfere with PTX4 quantification .

Q. What strategies are effective for reconciling disparities in PTX4’s environmental half-life data across marine ecosystems?

- Methodology : Environmental fate studies require:

- Controlled mesocosms : Simulate varying pH, salinity, and microbial communities to isolate degradation drivers .

- Isotopic labeling : Use stable isotope-labeled PTX4 (e.g., ¹³C-PTX4) to track degradation pathways via mass spectrometry .

- Meta-analysis : Apply multivariate regression to published half-life data, factoring in variables like temperature and UV exposure .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.